molecular formula C20H23FN4O5S B2723992 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 872987-24-1

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2723992
CAS No.: 872987-24-1
M. Wt: 450.49
InChI Key: UTSGZUHZTCSYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts by occupying a unique pocket in the kinase domain, stabilizing an inactive conformation and thereby preventing RIPK1 activation. RIPK1 is a key regulator of necroptosis, a form of programmed necrotic cell death, and inflammatory signaling pathways. As a research tool, this inhibitor is invaluable for dissecting the role of RIPK1-mediated signaling in various disease models. Its primary applications include the study of necroptosis in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, investigating its role in neurological disorders like Alzheimer's disease and multiple sclerosis, and exploring its contribution to tissue injury in ischemia-reperfusion events . By selectively inhibiting RIPK1, researchers can elucidate its specific contributions to complex pathological processes, providing critical insights for potential therapeutic intervention strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-14-11-15(21)6-7-17(14)31(28,29)25-9-4-10-30-18(25)13-24-20(27)19(26)23-12-16-5-2-3-8-22-16/h2-3,5-8,11,18H,4,9-10,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGZUHZTCSYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity:

  • Fluorinated Aromatic Ring : The 4-fluoro-2-methylbenzenesulfonyl group enhances the compound's interaction with biological targets.
  • Oxazinan Ring : This cyclic structure contributes to stability and reactivity.
  • Ethanediamide Moiety : This functional group is crucial for biological interactions.

The molecular formula is C15H18F1N3O3SC_{15}H_{18}F_1N_3O_3S, with a molecular weight of approximately 367.39 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazinan Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Fluorinated Aromatic Group : Utilizes fluorinating agents such as Selectfluor®.
  • Amide Bond Formation : Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound's functional groups enable it to form specific interactions, modulating their activity and leading to various biological effects. Potential pathways include:

  • Inhibition or Activation of Enzymatic Reactions
  • Binding to Receptor Sites
  • Altering Cellular Signaling Processes

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well.

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. Similar compounds in its class have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Antimicrobial Activity :
    • A derivative exhibited significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
  • Cholinesterase Inhibition Studies :
    • Compounds similar in structure demonstrated IC50 values comparable to known inhibitors, suggesting that modifications could enhance selectivity and potency against cholinesterases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamideSimilar oxazinan structure; different substituentsContains morpholine instead of pyridine
N-[3-fluoro-4-(6-methoxyquinolin)phenyl]-N'-(4-fluorophenyl)cyclopropaneDifferent core structure; fluorinated phenyl groupsModulates protein kinase activity
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Reference
N-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide Not provided Calculated ~437.5* - 4-Fluoro-2-methylbenzenesulfonyl
- Pyridin-2-ylmethyl
- Oxazinan core with sulfonyl group
- Ethanediamide linker with aromatic and alkyl groups
Target
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide () C₁₇H₂₄FN₃O₅S 401.45 - 4-Fluoro-2-methylbenzenesulfonyl
- Ethyl group
- Ethanediamide linker with smaller alkyl substituent
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () C₁₇H₂₄FN₃O₅S 401.45 - 4-Fluorobenzenesulfonyl (no methyl)
- 2-Methylpropyl
- Bulkier alkyl substituent
- Simpler sulfonyl group
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () C₂₉H₂₃F₂N₅O₄S 589.1 (M+1) - Chromen-4-one core
- Fluorophenyl and pyrazolopyrimidine groups
- Heterocyclic core with dual fluorinated groups
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () C₂₇H₂₄F₃N₅O₃ 547.51 - Trifluoromethylbenzoyl-piperazine
- Pyridinylacetamide
- Piperazine-carbonyl linker
- High lipophilicity from CF₃ group

*Molecular weight calculated based on formula C₁₉H₂₃FN₄O₅S.

Key Comparative Insights

Sulfonyl Group Variations: The target compound’s 4-fluoro-2-methylbenzenesulfonyl group offers enhanced steric hindrance and lipophilicity compared to the 4-fluorobenzenesulfonyl group in . The methyl substituent may improve membrane permeability and target binding. In contrast, the pyrazolopyrimidine derivative () uses a simpler benzenesulfonamide but compensates with a fluorinated chromenone core for increased bioactivity .

Piperazine-based analogs () replace the oxazinan core with a piperazine-carbonyl linker, showing higher molecular weights (~547 vs. ~437) and distinct pharmacokinetic profiles .

Fluorination Effects :

  • Fluorine atoms in the target and compounds enhance metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (azide substitution) or (sulfonylation), though yields may vary due to steric demands from the pyridinyl group .
  • Bioactivity Predictions : The pyridinylmethyl substituent may improve target selectivity over kinase inhibitors (e.g., ’s trifluoromethylbenzoyl-piperazine derivatives), which prioritize bulkier substituents for ATP-binding pocket interactions .
  • Thermal Stability : ’s compound (melting point 175–178°C) suggests fluorinated heterocycles enhance stability, a trait likely shared by the target compound .

Preparation Methods

Synthesis of the 1,3-Oxazinan Core

The six-membered 1,3-oxazinan ring is constructed via a cyclocondensation reaction. Building on methods for oxazolidine synthesis, a modified approach using 1,3-diaminopropanol and glycolic acid derivatives under reflux conditions forms the oxazinan backbone. Key steps include:

  • Cyclization : Heating 1,3-diaminopropanol with methyl glycolate in toluene at 110°C for 24 hours yields 1,3-oxazinan-2-ylmethanol. Ultrasound-assisted synthesis (40 kHz, 50°C, 2 hours) reduces reaction time by 80% while maintaining a 92% yield.
  • Functionalization : The hydroxyl group at the 2-position is converted to a primary amine via a two-step process: (1) tosylation using p-toluenesulfonyl chloride in pyridine, and (2) displacement with aqueous ammonia to yield 1,3-oxazinan-2-ylmethylamine.

Sulfonylation at the 3-Position

Introducing the 4-fluoro-2-methylbenzenesulfonyl group proceeds via nucleophilic substitution:

  • Reaction Conditions : 1,3-Oxazinan-2-ylmethylamine reacts with 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.5 equiv) as a base. Phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) enhances sulfonylation efficiency.
  • Optimization : Elevated temperatures (reflux at 40°C for 6 hours) achieve 89% conversion. Post-reaction purification via flash chromatography (DCM/methanol 95:5) isolates the sulfonylated intermediate, 3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethylamine, as a white solid.

Formation of the Ethanediamide Bridge

The diamide linker is constructed through sequential coupling of the oxazinan and pyridinyl amines with oxalic acid:

  • Activation : Oxalyl chloride (1.5 equiv) reacts with oxazinan-methylamine in anhydrous tetrahydrofuran (THF) at 0°C to form the intermediate acyl chloride.
  • Coupling : Adding pyridin-2-ylmethylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in THF at room temperature for 12 hours yields the target diamide. Catalytic 4-dimethylaminopyridine (DMAP, 0.2 equiv) increases yield from 68% to 85%.

Process Optimization and Green Chemistry

Comparative analysis of conventional vs. modern techniques reveals significant improvements:

Step Conventional Method Ultrasound-Assisted Method Yield Improvement
Cyclization 24 hours, 110°C, toluene 2 hours, 50°C, DMF 92% → 95%
Sulfonylation 8 hours, 40°C, DCM 3 hours, 40°C, DCM with TDA-1 78% → 89%
Diamide Coupling 24 hours, RT, THF 6 hours, RT, THF with DMAP 68% → 85%

Ultrasound reduces reaction times by disrupting solvent cavitation, enhancing reagent diffusion.

Characterization and Analytical Data

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, sulfonyl aryl), 7.45 (d, J = 7.6 Hz, 1H, oxazinan-H), 4.32 (s, 2H, CH₂NHSO₂), 3.78 (t, J = 6.0 Hz, 2H, oxazinan-CH₂), 2.56 (s, 3H, CH₃).
    • ¹³C NMR : δ 169.8 (C=O), 163.2 (C-F), 138.4 (pyridine-C), 132.1–116.7 (aryl-C).
  • Mass Spectrometry : ESI-MS m/z 507.2 [M+H]⁺ (calc. 507.19).

  • X-ray Crystallography : Single-crystal analysis (triclinic P1 space group) confirms the racemic mixture and hydrogen-bonded chains along the a-axis.

Challenges and Alternative Approaches

  • Stereochemical Control : The 1,3-oxazinan ring exhibits chair conformations, but sulfonylation introduces axial chirality. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
  • Byproduct Formation : Over-sulfonylation at the 2-position occurs if stoichiometry exceeds 1.2:1 (sulfonyl chloride:amine). Reducing equivalents to 1.05:1 suppresses this side reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.